5-Bromo-6,7-difluoro-1-isopropylbenzotriazole
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Overview
Description
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a chemical compound with the molecular formula C9H8BrF2N3. It is a member of the benzotriazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material science. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzotriazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6,7-difluoro-1H-benzotriazole and isopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a temperature of around 80-100°C for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a decrease in the production of specific biochemical compounds, such as cyclic guanosine monophosphate (cGMP). The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6,7-difluoro-1H-benzotriazole: Lacks the isopropyl group, making it less hydrophobic.
6,7-Difluoro-1-isopropylbenzotriazole: Lacks the bromine atom, affecting its reactivity.
5-Bromo-1-isopropylbenzotriazole: Lacks the fluorine atoms, altering its electronic properties.
Uniqueness
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is unique due to the presence of both bromine and fluorine atoms along with an isopropyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDNDMXPDUAMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197616 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-22-2 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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